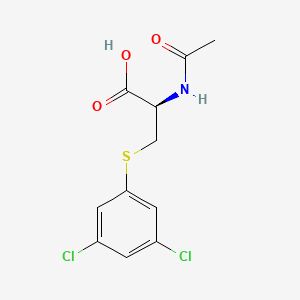
2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of high-purity starting materials and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate can be used to facilitate the substitution of the iodide ion.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of quaternary ammonium salts with different anions.
Scientific Research Applications
2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in microbiological studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide involves its interaction with microbial cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Similar structure with a different alkyl chain length.
Uniqueness
2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide is unique due to its specific alkyl chain length and the presence of the iodide ion. This combination provides distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
87297-92-5 |
|---|---|
Molecular Formula |
C15H32INO2 |
Molecular Weight |
385.32 g/mol |
IUPAC Name |
(2-decoxy-2-oxoethyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C15H32NO2.HI/c1-5-6-7-8-9-10-11-12-13-18-15(17)14-16(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UYDYAAMBVKGJOT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOC(=O)C[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





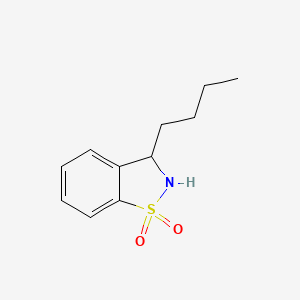
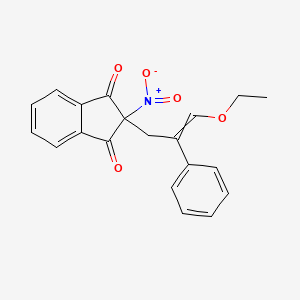
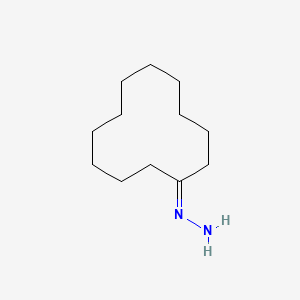
![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
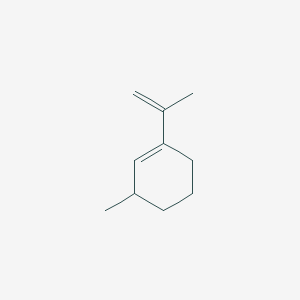

![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)


![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
